Garcimangosone A
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Overview
Description
Garcimangosone a belongs to the class of organic compounds known as 8-prenylated xanthones. These are organic compounds containing a C5-isoprenoid group linked to a xanthone moiety at the 8-position. Xanthone is a tricyclic compound made up of two benzene rings linearly fused to each other through a pyran ring that carries a ketone group. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Chemical Isolation and Structure
Garcimangosone A, along with other related compounds, has been isolated from Garcinia mangostana. Through spectral (NMR and MS) and chemical methods, the structures of these compounds, including this compound, have been established (Huang et al., 2001).
Antioxidant Properties
Several xanthones from Garcinia mangostana, closely related to this compound, have been studied for their antioxidant activities. These compounds have shown promise in cancer chemoprevention, particularly alpha-mangostin, which inhibited preneoplastic lesions in a mouse mammary organ culture assay (Jung et al., 2006).
Anti-Neoplastic Effects
Compounds similar to this compound, such as garcinol, have been researched for their anti-cancer properties. Garcinol has been shown to inhibit growth in various types of cancer cells and is currently in the pre-clinical stage for its potential use in cancer management (Aggarwal et al., 2020).
Inhibition of Advanced Glycation Endproducts
Studies have demonstrated that compounds from Garcinia mangostana, including this compound, can inhibit the formation of advanced glycation endproducts (AGEs), which are significant in the development of diabetic complications. These findings suggest potential applications in managing diabetes-related issues (Abdallah et al., 2016).
Antibacterial Properties
This compound has shown significant antibacterial activities against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial drugs (Ukwueze et al., 2015).
Neurogenesis and Neuroprotective Effects
Related compounds, like garcinol, have been found to promote neurogenesis and exhibit neuroprotective effects. This includes promoting neuronal survival and differentiation, suggesting potential therapeutic applications in neurological disorders (Weng et al., 2011).
Properties
Molecular Formula |
C28H28O6 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
11,22-dihydroxy-7,7,18,18-tetramethyl-15-(3-methylbut-2-enyl)-2,6,17-trioxapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5(10),8,11,15,19,21-octaen-13-one |
InChI |
InChI=1S/C28H28O6/c1-14(2)7-8-16-20-24(31)21-19(13-18-15(22(21)29)9-11-27(3,4)33-18)32-26(20)23(30)17-10-12-28(5,6)34-25(16)17/h7,9-13,29-30H,8H2,1-6H3 |
InChI Key |
SSITWAPGVBPANU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1C(=O)C4=C(C5=C(C=C4O3)OC(C=C5)(C)C)O)O)C=CC(O2)(C)C)C |
melting_point |
143-145°C |
physical_description |
Solid |
Synonyms |
garcimangosone A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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